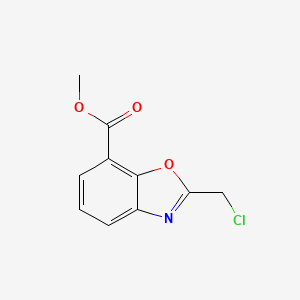

Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate

描述

Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate (CAS: 1355170-66-9) is a chlorinated benzoxazole derivative characterized by a chloromethyl group at position 2 and a methyl carboxylate ester at position 7 of the benzoxazole core. This compound is classified as an industrial-grade chemical with 99% purity and is typically packaged in 25 kg cardboard drums . The benzoxazole scaffold is known for its electron-deficient aromatic system, which can participate in π-π interactions and hydrogen bonding, influencing both reactivity and biological activity.

属性

IUPAC Name |

methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-14-10(13)6-3-2-4-7-9(6)15-8(5-11)12-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAGAULNTJDYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)N=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclocondensation with Chloroacetic Acid

Methyl 2-(chloromethyl)benzoxazole-5-carboxylate (structurally analogous to the 7-carboxylate derivative) is synthesized by refluxing methyl-3-amino-4-hydroxybenzoate with chloroacetic acid in acidic conditions. For the 7-carboxylate variant, the starting material would require regiochemical adjustment (e.g., methyl-4-amino-3-hydroxybenzoate ) to position the ester group at the 7-position post-cyclization.

Ethyl Chloroacetimidate Hydrochloride Method

A higher-yielding approach uses ethyl chloroacetimidate hydrochloride instead of chloroacetic acid. This method avoids polyphosphoric acid (PPA), enhancing environmental friendliness.

- React 2-aminophenol derivatives (e.g., methyl-4-amino-3-hydroxybenzoate) with ethyl chloroacetimidate hydrochloride in methylene chloride at 0°C.

- Warm to room temperature and stir overnight.

- Purify via silica gel chromatography (petroleum ether/acetone, 10:1 v/v).

Yield : 86.5%.

Critical Analysis of Methodologies

Spectral and Physicochemical Data

Characterization of methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate includes:

- IR : C=O stretch at ~1700 cm⁻¹, C-Cl at ~750 cm⁻¹.

- ¹H NMR : Singlet for chloromethyl (-CH₂Cl) at δ 4.6–4.8 ppm; aromatic protons at δ 7.3–8.2 ppm.

- MS : Molecular ion peak at m/z 241.03 [M+H]⁺.

- Melting point: 152–154°C (analogous derivatives).

- Solubility: Insoluble in water; soluble in acetone, DCM.

Applications and Derivatives

This compound serves as a precursor for:

- Antifungal agents : Alkylation of benzoxazole-thiol intermediates.

- Schiff bases : Condensation with hydrazides for anticonvulsant activity.

- Heterocyclic hybrids : Coupling with piperazine-diones for antimicrobial effects.

化学反应分析

Types of Reactions

Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation may produce a carboxylic acid derivative .

科学研究应用

Medicinal Chemistry

Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate serves as a key intermediate in the synthesis of pharmaceutical compounds with potential antibacterial , antifungal , and anticancer activities.

- Anticancer Activity : In vitro studies have demonstrated significant efficacy against various cancer cell lines, including:

- MCF-7 (breast cancer)

- U-937 (monocytic leukemia)

- CEM-13 (acute lymphoblastic leukemia)

The mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased caspase activity observed in flow cytometry assays.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects on MCF-7 cells, revealing an IC50 value of approximately 15 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Antibacterial and Antifungal Activities

The compound has also shown potential in combating bacterial and fungal infections. It can be used as a building block for synthesizing pharmaceutical compounds targeting various pathogens.

Case Study 2: Antifungal Activity

Research indicates that derivatives synthesized from this compound exhibit antifungal activities against several pathogens. For instance, certain derivatives showed IC50 values ranging from 4.34 to 17.61 μg/mL against Fusarium solani, outperforming standard antifungal agents .

In addition to its medicinal applications, this compound is employed in materials science for the development of new materials with specific properties such as fluorescence or conductivity. Its unique functional groups allow for modifications that can tailor material properties for specific applications.

作用机制

The mechanism of action of Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis, while its anticancer effects could involve the induction of apoptosis in cancer cells .

相似化合物的比较

The following analysis compares Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate with structurally related benzoxazole derivatives and other heterocyclic compounds. Key differences in substituents, positions, and functional groups are highlighted to elucidate their impact on chemical behavior and applications.

Substituent Variation at Position 2

Key Findings :

- The chloromethyl group in the target compound enhances electrophilicity, enabling nucleophilic substitution reactions, whereas the sulfanyl group in the analog offers thiol-specific reactivity (e.g., disulfide formation) .

Positional Isomerism of Carboxylate Group

Key Findings :

- Position 7 carboxylates may exhibit distinct solubility profiles compared to position 5 isomers due to differences in molecular polarity .

Functional Group Modifications on the Benzoxazole Core

Key Findings :

- The hydroxy group at position 6 () introduces acidity (pKa ~8–10), making the compound more water-soluble but less stable under acidic conditions .

- Chlorination () generally increases toxicity and chemical reactivity, as seen in the target compound’s chloromethyl group, which may limit its biological applications despite industrial utility .

Heterocyclic Core Comparison

Key Findings :

- Benzoxazoles are more electron-deficient than benzodithiazines, favoring electrophilic aromatic substitution.

- Benzodiazepines () are pharmacologically distinct, emphasizing the target compound’s role as a synthetic intermediate rather than a drug candidate .

生物活性

Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate has the molecular formula and is characterized by the presence of a chloromethyl group that enhances its reactivity with biological macromolecules such as proteins and nucleic acids. This reactivity is crucial for its potential therapeutic applications.

The chloromethyl group in this compound can form covalent bonds with nucleophilic sites on proteins or DNA. This interaction may lead to:

- Enzyme Inhibition : The compound can inhibit various enzymes by modifying their active sites.

- Disruption of DNA Replication : By binding to DNA, it may interfere with replication and transcription processes.

These mechanisms are particularly relevant in the context of anticancer and antimicrobial activities.

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate has shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies have demonstrated that related benzoxazole compounds possess Minimum Inhibitory Concentration (MIC) values ranging from 250 to 7.81 µg/ml against various pathogens, including Candida albicans .

Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been investigated extensively. Compounds similar to methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate have shown selective toxicity towards cancer cells while sparing normal cells in certain cases. For example, derivatives were tested against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), revealing significant cytotoxicity .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of benzoxazole derivatives, methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate was included in a series of compounds tested against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a notable inhibitory effect on bacterial growth, suggesting its potential as an antimicrobial agent .

Study 2: Anticancer Potential

Another research effort focused on the anticancer properties of methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate derivatives. The study assessed their effects on several cancer cell lines and found that certain derivatives led to significant apoptosis in cancer cells while showing lower toxicity in normal cells. This selectivity highlights the therapeutic potential of these compounds in cancer treatment .

Data Tables

| Compound | MIC (µg/ml) | Activity Type |

|---|---|---|

| Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate | 250 - 7.81 | Antimicrobial |

| Related Benzoxazole Derivative A | 50 | Anticancer |

| Related Benzoxazole Derivative B | 100 | Anticancer |

常见问题

Q. What are the recommended safety protocols for handling Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate in laboratory settings?

Due to the reactivity of the chloromethyl group and potential corrosivity, store the compound in tightly sealed containers under cool, dry, and well-ventilated conditions. Avoid exposure to heat, sparks, or open flames, and use non-sparking tools during transfers. Ground metal containers to prevent static discharge, as chloromethyl derivatives are known to react with metals .

Q. What synthetic routes are commonly employed to prepare Methyl 2-(chloromethyl)-1,3-benzoxazole-7-carboxylate?

A typical approach involves nucleophilic substitution on pre-functionalized benzoxazole derivatives. For example, introducing a chloromethyl group via reaction of a hydroxyl or hydroxymethyl intermediate with chlorinating agents (e.g., SOCl₂ or PCl₃). The methyl ester at the 7-position can be introduced via esterification of a carboxylic acid precursor using methanol under acidic catalysis. Similar strategies are documented for structurally related imidazo[1,2-a]pyridine carboxylates .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of techniques:

- NMR spectroscopy : Confirm the presence of the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl in ¹H NMR) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR).

- Mass spectrometry : Validate the molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for analogous thiochromene carboxylates .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the benzoxazole core be addressed?

Regioselective substitution at the 2-position (chloromethyl) versus the 7-position (carboxylate) requires careful control of reaction conditions. For example, steric hindrance from the ester group may favor chloromethylation at the 2-position. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals. Experimental validation via competitive reaction studies under varying temperatures or catalysts is recommended .

Q. What strategies mitigate hydrolysis of the methyl ester group during reactions involving the chloromethyl moiety?

To preserve the ester group during nucleophilic substitution of the chloromethyl group:

- Use aprotic solvents (e.g., DMF, THF) and mild bases (e.g., K₂CO₃) to avoid saponification.

- Monitor pH to prevent acid- or base-catalyzed ester hydrolysis.

- Employ protective groups for the ester if harsh conditions are unavoidable, though this adds synthetic steps .

Q. How should researchers resolve contradictions in reported reactivity data (e.g., conflicting yields in alkylation reactions)?

Systematic analysis of variables is critical:

- Compare solvent polarity, temperature, and catalyst loadings across studies.

- Use kinetic studies (e.g., in situ IR or HPLC) to track intermediate formation.

- Replicate conditions from literature with high-purity reagents to isolate discrepancies. Contradictions may arise from trace moisture or metal impurities affecting reactivity .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Charge distribution to identify electrophilic/nucleophilic sites.

- Transition states for substitution or elimination pathways.

- Solvent effects via implicit models (e.g., PCM). Validate predictions with experimental kinetic data .

Data Analysis and Optimization

Q. How can byproducts from dimerization or cross-reactions be minimized during synthesis?

Q. What stability studies are essential for long-term storage of this compound?

Conduct accelerated degradation studies under varying conditions:

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds.

- Hydrolytic stability : Monitor ester and chloromethyl integrity in buffered solutions (pH 1–12) via HPLC.

- Light sensitivity : UV-vis spectroscopy to assess photodegradation. Refrigeration (2–8°C) is advised for prolonged storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。